molecular formula C15H18O3 B1246366 Tricycloillicinone

Tricycloillicinone

Cat. No. B1246366
M. Wt: 246.3 g/mol
InChI Key: FOMFEJLVTGJESU-VQISRLSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricycloillicinone is a natural product found in Illicium tashiroi with data available.

Scientific Research Applications

Neurotrophic Properties

  • Enhancement of Choline Acetyltransferase Activity: Tricycloillicinone, isolated from Illicium tashiroi, has been identified as a neurotrophic substance due to its ability to increase choline acetyltransferase (ChAT) activity in rat septal neurons. This enzyme is crucial for acetylcholine synthesis, suggesting potential therapeutic applications in neurodegenerative conditions like Alzheimer's disease (Fukuyama et al., 1995).

Synthetic Routes and Drug Development

  • Total Synthesis for Treatment of Neurological Disorders: The total synthesis of Tricycloillicinone has been reported, highlighting its potential as a treatment agent for neurological disorders. This synthetic route allows for more accessible production and exploration of its therapeutic properties (Pettus et al., 2000).
  • Biomimetic Synthesis for Biological Behavior Exploration: A short, biomimetic synthesis pathway for Tricycloillicinone has been developed, providing opportunities to study its biological behavior more effectively (Lei et al., 2008).
  • Enantiospecific Approach to Tricyclic Core Structure: Research has focused on the enantiospecific synthesis of Tricycloillicinone's tricyclic core structure. This approach is essential for understanding the compound's biological activity and potential pharmacological applications (Srikrishna et al., 2009).

Molecular Diversity and Chemical Synthesis

  • Development of Molecular Diversity: Efforts to create molecular diversity from aromatics have led to routes for synthesizing tricycloillicinone. This work contributes to the understanding of the compound's structure and potential applications in medicinal chemistry (Singh et al., 2013).

properties

Product Name

Tricycloillicinone

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(1R,8S,10S)-11,11-dimethyl-12-methylidene-5,7-dioxatetracyclo[6.5.1.01,10.04,8]tetradec-3-en-2-one

InChI

InChI=1S/C15H18O3/c1-9-5-14-7-15(6-10(14)13(9,2)3)12(4-11(14)16)17-8-18-15/h4,10H,1,5-8H2,2-3H3/t10-,14+,15-/m0/s1

InChI Key

FOMFEJLVTGJESU-VQISRLSMSA-N

Isomeric SMILES

CC1([C@@H]2C[C@]34C[C@@]2(CC1=C)C(=O)C=C3OCO4)C

Canonical SMILES

CC1(C2CC34CC2(CC1=C)C(=O)C=C3OCO4)C

synonyms

tricycloillicinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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